2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4/c13-9-1-2-11(15-7-9)12-16-6-8-5-14-4-3-10(8)17-12/h1-2,6-7,14H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSARFFTWWUVOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis via Cyclization of Pyridine and Pyrimidine Precursors
- Starting Materials: Pyridine derivatives bearing suitable functional groups (e.g., halogenated pyridines) and pyrimidine precursors.
- Step 1: Functionalization of pyridine with bromine at the 5-position, often via electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions.
- Step 2: Condensation of the brominated pyridine with a suitable amidine or urea derivative to form the pyrimidine ring.
- Step 3: Cyclization reactions facilitated by acids or bases, leading to the fused heterocycle.
- Solvents such as dimethylformamide (DMF), acetonitrile, or ethanol.
- Catalysts like acids (e.g., polyphosphoric acid) or bases depending on the step.
- Elevated temperatures (80–150°C) to promote cyclization.
- High regioselectivity.
- Compatibility with various substituents.
One-Pot Four-Component Reactions
- Reactants: Aromatic aldehyde, 2-thiobarbituric acid, ammonium acetate, and brominated pyridine derivatives.
- Process: Sequential condensation, addition, hydrolysis, and cyclization under microwave or conventional heating.
- Catalysts: Brønsted acid ionic liquids or acids to activate carbonyl groups.
- Reaction Conditions: Mild temperatures (around 80°C), short reaction times, and inert atmospheres (nitrogen or hydrogen).
This approach, inspired by sonochemical synthesis techniques, allows the formation of complex heterocycles in a single vessel, enhancing efficiency and yield.
Catalytic Hydrogenation and Reduction
In some protocols, the brominated intermediates undergo catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at room temperature or slightly elevated temperatures to facilitate reduction and cyclization, leading to the tetrahydro derivative.
Detailed Reaction Data and Parameters
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Catalyst | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Multi-step cyclization | Bromopyridine derivative | Amidines or ureas | DMF, ethanol | 80–150°C | Acid or base | 70–85% | Regioselective bromination, high purity |
| One-pot synthesis | Aromatic aldehyde, 2-thiobarbituric acid, ammonium acetate, bromopyridine | Ionic liquids or acids | Acetonitrile, methanol | ~80°C | Brønsted acids | 80–90% | Short reaction time, scalable |
| Hydrogenation | Bromopyridine derivative | Pd/C | Ethanol or methanol | Room temperature | Palladium catalyst | 85–90% | Used for final reduction step |
Research Findings and Observations
- Patents indicate that the use of formaldehyde as a building block in related heterocyclic synthesis can be adapted for pyrido[4,3-d]pyrimidines, with reaction conditions optimized for safety and high yield.
- Catalytic hydrogenation under mild conditions significantly improves the efficiency of bromide reduction, facilitating subsequent cyclization steps.
- Multicomponent reactions have demonstrated excellent atom economy and reduced reaction times, making them attractive for large-scale synthesis.
- Reaction solvents such as acetonitrile and methyl alcohol are preferred due to their ability to dissolve diverse reactants and facilitate cyclization.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and alter its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can result in changes to the oxidation state of the compound .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
-
Kinase Inhibition :
- Research indicates that compounds similar to 2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can inhibit key kinases involved in cancer pathways such as mTOR and PI3K. This inhibition is crucial for reducing cell proliferation and survival in various cancer models.
-
Anticancer Properties :
- The structural characteristics of this compound allow it to interact with specific biological targets, potentially leading to anticancer effects. Studies have shown its ability to block mTOR signaling pathways, which are vital for cellular growth and metabolism.
-
Neuroprotective Effects :
- Preliminary studies suggest that derivatives of tetrahydropyrido[4,3-d]pyrimidines may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methodologies. These synthetic routes allow for modifications at different positions on the molecule to explore structure-activity relationships:
- Reactions : Common solvents such as dichloromethane are used under specific conditions to achieve optimal yields.
- Modification Potential : The compound's structure can be altered to enhance its biological activity or selectivity against specific targets.
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of this compound:
-
Inhibition of Cancer Cell Lines :
- A study demonstrated that derivatives of tetrahydropyrido[4,3-d]pyrimidines significantly inhibited the growth of various cancer cell lines by targeting the mTOR pathway. This finding underscores the potential therapeutic applications in oncology.
-
Neuroprotective Mechanisms :
- Research exploring neuroprotective effects indicated that certain derivatives could mitigate oxidative stress in neuronal cells. This suggests a potential application in treating conditions like Alzheimer's disease.
Biological Activity
2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine class. This compound is recognized for its complex structure and potential therapeutic applications. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity and may influence its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C12H11BrN4. It features a bicyclic structure that includes both pyridine and pyrimidine moieties. This unique structure contributes to its stability and reactivity in biological systems.
Anticancer Properties
Research indicates that compounds within the pyrido[4,3-d]pyrimidine family exhibit significant anticancer activity. Specifically, studies have shown that this compound can inhibit key kinases involved in cancer pathways such as mTOR and PI3K. These pathways are crucial for cell proliferation and survival.
Case Study: Inhibition of mTOR Signaling
In vitro studies demonstrated that this compound effectively blocks mTOR signaling in various cancer cell lines. For example:
- Cell Line: A549 (human lung adenocarcinoma)
- IC50 Value: 15 µM (indicating potency in inhibiting cell growth)
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria. Preliminary results suggest that it exhibits activity against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Klebsiella pneumoniae | 128 µg/mL |
The mechanism by which this compound exerts its biological effects involves:
- Kinase Inhibition: Targeting specific kinases that are overactive in cancer cells.
- Cell Cycle Arrest: Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
- Antimicrobial Action: Disrupting bacterial cell wall synthesis or function.
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity. Variations in substituents can lead to different levels of potency against biological targets.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-6-methylpyrido[4,3-d]pyrimidine | Methyl group at C6 | Enhanced lipophilicity |
| 2-Amino-5-bromopyrido[4,3-d]pyrimidine | Amino group at C2 | Increased anticancer activity |
| 5-Chloro-6-methylpyrido[4,3-d]pyrimidine | Chlorine substitution at C5 | Different reactivity |
Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
- 5-Bromo vs. 5-Fluoro Substitution :
The fluorinated analogue, 2-(5-fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (MW = 230.25), shares structural similarity but differs in electronic properties. Fluorine’s smaller size and higher electronegativity may enhance binding affinity to hydrophobic enzyme pockets, whereas bromine’s larger atomic radius could improve π-π stacking interactions or act as a synthetic handle for further functionalization . - Amino Substituents: 2,4-Diamino derivatives of the tetrahydropyrido[4,3-d]pyrimidine core (e.g., 2,4-diamino-6-(benzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines) exhibit antimalarial and antibacterial activity, highlighting the importance of amine groups in targeting folate biosynthesis pathways. The bromopyridyl variant lacks these amino groups, suggesting divergent biological targets .
Core Modifications
- The absence of a thieno ring in the target compound may reduce off-target effects but limit binding to certain ATP-binding pockets .
- PI3Kδ Inhibitors : Replacement of the pyridyl group with pyrrolidine-3-amine in 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives (e.g., CDZ173/Leniolisib) improves selectivity for PI3Kδ over other isoforms. The bromopyridyl group’s bulk may hinder such isoform specificity but could enhance stability in vivo .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step procedures starting from pyridine or pyrimidine precursors. For example:
Cyclocondensation : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with brominated pyridine derivatives under acidic or basic conditions to form the pyrido[4,3-d]pyrimidine core .
Bromination : Introducing the 5-bromo substituent via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling .
Optimization : Adjusting catalysts (e.g., Zr-based MOFs) and solvents (e.g., water for eco-friendly protocols) to improve yield and reduce side products .
- Key Considerations : Monitor reaction intermediates using LC-MS and purify via column chromatography .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, δ 7.8–8.2 ppm (pyridine protons) and δ 2.5–3.5 ppm (tetrahydropyridine CH₂ groups) .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrimidine and ester groups ≈56°) and validates stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS verifies molecular weight (e.g., [M+H]⁺ at m/z 319.08 for C₁₂H₁₁BrN₄) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anticancer Activity : Derivatives inhibit proliferation of K562 leukemia and HO-8910 ovarian cancer cells (IC₅₀ ≈10–50 µM) via cell cycle arrest assays .
- Antifolate Effects : 2,4-Diamino analogs target dihydrofolate reductase, showing antimalarial and antibacterial activity (MIC ≈1–10 µg/mL) .
- Receptor Modulation : Pyrido[4,3-d]pyrimidine cores act as sigma ligands or GPR119 modulators (EC₅₀: 50 nM–14 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
- Methodological Answer :
- Substituent Engineering :
- Position 2 : Bromine enhances electrophilicity and receptor binding (e.g., GPR119 modulation ).
- Position 4 : Aryl groups (e.g., 4-fluorophenyl) improve selectivity for 5-HT₁A receptors .
- Comparative Analysis : Evaluate EC₅₀/IC₅₀ values across analogs to identify pharmacophores. For example, 2,4-diamino substitutions increase antifolate potency by 10-fold .
Q. What strategies resolve low yields in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Zr-MOFs improve cyclization efficiency (yield >85%) by providing high surface area for reactant adsorption .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for bromination steps to minimize side reactions .
- Intermolecular Stabilization : Introduce tert-butyl carbamate protecting groups to prevent intermediate degradation .
Q. How do crystallographic data inform computational modeling of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Validate X-ray-derived bond lengths/angles (e.g., C–N bond ≈1.34 Å) to refine force field parameters .
- Docking Studies : Use crystallographic coordinates to predict binding modes with targets like dihydrofolate reductase (RMSD <2.0 Å) .
Q. What experimental controls are critical in pharmacological assays to ensure data reproducibility?
- Methodological Answer :
- Positive/Negative Controls : Include trimetrexate for antifolate assays and tamoxifen for cytotoxicity tests .
- Dose-Response Curves : Use ≥3 replicates per concentration to calculate reliable IC₅₀/EC₅₀ values.
- Cell Line Authentication : Perform STR profiling to confirm K562/HO-8910 identity and avoid contamination .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on biological activity across studies?
- Methodological Answer :
Assay Standardization : Compare protocols (e.g., incubation time, serum concentration) affecting cell viability .
Compound Purity : Verify via HPLC (≥95% purity) to exclude impurities as confounding factors .
Target Selectivity Profiling : Use kinase panels or receptor-binding assays to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
